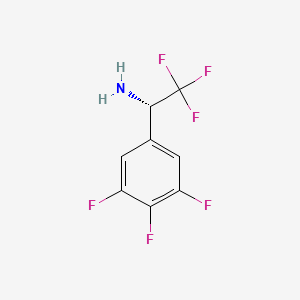
(S)-2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple fluorine atoms, which impart distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine typically involves the introduction of trifluoromethyl groups into an aromatic amine. One common method involves the reaction of 3,4,5-trifluorobenzaldehyde with a suitable amine under controlled conditions to form the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and consistency. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(S)-2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new compounds with different functional groups replacing the trifluoromethyl groups.
Scientific Research Applications
(S)-2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (S)-2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple fluorine atoms enhances the compound’s binding affinity and selectivity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine: A non-chiral version of the compound with similar properties.
3,4,5-Trifluoroaniline: A related compound with fewer fluorine atoms and different reactivity.
Trifluoromethylbenzene: A simpler aromatic compound with a single trifluoromethyl group.
Uniqueness
(S)-2,2,2-Trifluoro-1-(3,4,5-trifluorophenyl)ethan-1-amine is unique due to its chiral nature and the presence of multiple trifluoromethyl groups. These features contribute to its distinct chemical reactivity and potential for selective interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H5F6N |
|---|---|
Molecular Weight |
229.12 g/mol |
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(3,4,5-trifluorophenyl)ethanamine |
InChI |
InChI=1S/C8H5F6N/c9-4-1-3(2-5(10)6(4)11)7(15)8(12,13)14/h1-2,7H,15H2/t7-/m0/s1 |
InChI Key |
KRFBRUSCINUESW-ZETCQYMHSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1F)F)F)[C@@H](C(F)(F)F)N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)C(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















